Validated Ligand of SARS-CoV-2 Main Protease: Crystallographic Evidence
Methyl 2-methyl-4-phenyl-1,3-thiazol-5-ylcarbamate (K1Y) has been experimentally validated as a ligand for the SARS-CoV-2 main protease (Mpro) via high-resolution X-ray crystallography. This structural evidence directly demonstrates its specific binding to a therapeutically relevant target, a feature not shared by the common benzyl analog (CAS 54167-92-9) which lacks any reported Mpro co-crystal structure. The compound was co-crystallized with SARS-CoV-2 Mpro (PDB ID: 5RFC) at a resolution of 1.4 Å [1]. Ligand validation metrics confirm the quality of the fit, with a real-space correlation coefficient (RSCC) of 0.808 for the best-fitted instance [2], indicating excellent agreement between the atomic model and experimental electron density. This crystallographic tractability is a distinct advantage for structure-based drug design campaigns.
| Evidence Dimension | X-ray co-crystal structure availability with SARS-CoV-2 Mpro |
|---|---|
| Target Compound Data | PDB ID: 5RFC; Resolution: 1.4 Å; RSCC: 0.808 |
| Comparator Or Baseline | Benzyl 2-methyl-4-phenylthiazol-5-ylcarbamate (CAS 54167-92-9): No PDB entry for SARS-CoV-2 Mpro |
| Quantified Difference | Target compound provides experimental 3D binding mode; comparator lacks this structural data. |
| Conditions | SARS-CoV-2 main protease (3C-like proteinase), X-ray diffraction, PanDDA fragment screening. |
Why This Matters
For labs pursuing structure-based antiviral design, this compound offers a validated starting point with a known binding pose, accelerating hit-to-lead optimization.
- [1] PDB entry 5RFC. PanDDA analysis group deposition -- Crystal Structure of SARS-CoV-2 main protease in complex with Z979145504. Ligand K1Y: methyl (2-methyl-4-phenyl-1,3-thiazol-5-yl)carbamate. Resolution 1.4 Å. View Source
- [2] RCSB PDB Ligand Validation: 5RFC_K1Y. Real Space R factor: 0.163, Real Space Correlation Coefficient: 0.808. View Source
